molecular formula C7H12N2 B134510 4-Methyl-1-propyl-1H-imidazole CAS No. 144748-25-4

4-Methyl-1-propyl-1H-imidazole

Cat. No.: B134510
CAS No.: 144748-25-4
M. Wt: 124.18 g/mol
InChI Key: SCHMIVXQOZZUFW-UHFFFAOYSA-N
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Description

4-Methyl-1-propyl-1H-imidazole is an imidazole derivative characterized by a five-membered aromatic heterocyclic ring containing two nitrogen atoms. The compound features a methyl group at the 4-position and a propyl group at the 1-position of the imidazole core . Imidazole derivatives are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The substitution pattern on the imidazole ring significantly influences physicochemical properties such as solubility, stability, and reactivity, as well as biological activity .

Properties

CAS No.

144748-25-4

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

4-methyl-1-propylimidazole

InChI

InChI=1S/C7H12N2/c1-3-4-9-5-7(2)8-6-9/h5-6H,3-4H2,1-2H3

InChI Key

SCHMIVXQOZZUFW-UHFFFAOYSA-N

SMILES

CCCN1C=C(N=C1)C

Canonical SMILES

CCCN1C=C(N=C1)C

Synonyms

1H-Imidazole,4-methyl-1-propyl-(9CI)

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-propyl-1H-imidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Electron-donating vs. alkyl groups : The methoxy group in 4-Methoxy-2-propyl-1H-imidazole increases polarity and solubility compared to the methyl group in the target compound.
  • Salt formation : The dihydrochloride salt in improves aqueous solubility, a critical factor in drug formulation.
  • Ester functionality : The carboxylic ester in introduces reactivity for further derivatization, contrasting with the inert alkyl groups in the target compound.

Crystallographic and Computational Tools

  • SHELX programs : Widely used for small-molecule crystallography, aiding in structural validation of imidazole derivatives.
  • ORTEP-3 : Provides graphical representations of crystal structures, critical for analyzing steric effects in substituted imidazoles.

Research Findings and Implications

Position-Specific Reactivity : The 4-position’s methyl group in the target compound offers stability, whereas analogs with methoxy or hydroxy groups (e.g., ) exhibit enhanced reactivity for further functionalization.

Biological Activity : Bulky substituents (e.g., diphenyl groups in ) correlate with improved receptor binding, suggesting that modifying the target compound’s propyl group could optimize pharmacokinetics.

Synthetic Efficiency : Shorter routes, such as Grignard reactions in , highlight opportunities to streamline the synthesis of this compound derivatives.

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